Aluminium dysprosium trioxide

Description

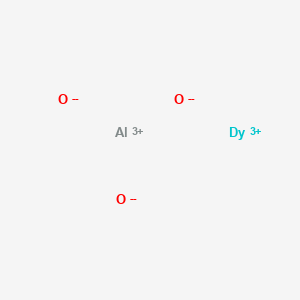

Aluminium dysprosium trioxide (CAS: 64561-84-8) is an inorganic compound composed of aluminium (Al), dysprosium (Dy), and oxygen (O).

Properties

CAS No. |

12003-33-7 |

|---|---|

Molecular Formula |

AlDyO3 |

Molecular Weight |

237.48 g/mol |

IUPAC Name |

aluminum;dysprosium(3+);oxygen(2-) |

InChI |

InChI=1S/Al.Dy.3O/q2*+3;3*-2 |

InChI Key |

MJBLPNFSYQTWRQ-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[Al+3].[Dy+3] |

Canonical SMILES |

[O-2].[O-2].[O-2].[Al+3].[Dy+3] |

Other CAS No. |

52725-43-6 12003-33-7 |

Synonyms |

aluminium dysprosium trioxide |

Origin of Product |

United States |

Comparison with Similar Compounds

Aluminium Oxide (Al₂O₃)

- Molecular Formula : Al₂O₃

- Molecular Weight : 101.96 g/mol

- Structure : Trigonal (corundum) or cubic phases, depending on synthesis conditions .

- Applications : Widely used in ceramics, abrasives, catalysts, and as an electrical insulator .

- Safety : OSHA permissible exposure limits (PEL) are 15 mg/m³ (total dust) and 5 mg/m³ (respirable fraction) .

Dysprosium(III) Oxide (Dy₂O₃)

Aluminium Dysprosium Trioxide (AlDyO₃)

- Hypothetical Formula: AlDyO₃ (inferred from nomenclature)

- Molecular Weight : ~237.48 g/mol (estimated from Al: 26.98, Dy: 162.5, O: 48)

- Safety: No direct hazard classification provided. Decomposition under fire may release dysprosium and aluminium oxides, which are generally low-risk but require standard handling precautions .

Comparative Data Table

Preparation Methods

Procedural Overview

The sol-gel combustion method is a widely adopted approach for synthesizing DyAlO₃ nanoparticles due to its ability to produce homogeneous, high-purity powders at relatively low temperatures. As detailed in, this technique involves the dissolution of dysprosium and aluminium precursors in an aqueous solution, followed by the addition of a polymeric fuel such as citric acid or polyethylene glycol (PEG). The mixture undergoes gelation upon heating, forming a viscous precursor that combusts exothermically to yield a porous oxide matrix. For DyAlO₃, stoichiometric amounts of dysprosium nitrate (Dy(NO₃)₃) and aluminium nitrate (Al(NO₃)₃) are typically dissolved in deionized water, with PEG serving as both a templating agent and combustion fuel.

The combustion reaction is initiated at temperatures between 200°C and 300°C, releasing gases such as CO₂ and H₂O, which prevent particle agglomeration. The resulting ash is then calcined at 550–800°C for 2–4 hours to crystallize the DyAlO₃ phase. A critical advantage of this method is the intimate mixing of cations at the molecular level, which ensures uniform composition and reduces the need for prolonged high-temperature sintering.

Optimization and Characterization

Key parameters influencing the sol-gel combustion process include the fuel-to-oxidizer ratio, pH of the precursor solution, and calcination temperature. Studies employing Response Surface Methodology (RSM) for similar rare-earth aluminates, such as Dy₂O₃@TiO₂, have demonstrated that a 1:1 molar ratio of dysprosium to aluminium precursors yields optimal phase purity. Post-combustion calcination at 700°C for 3 hours has been shown to produce DyAlO₃ nanoparticles with an average crystallite size of 25–40 nm, as determined by X-ray diffraction (XRD).

Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) analyses reveal spherical nanoparticles with minimal agglomeration when PEG is used as a templating agent. Surface area measurements via Brunauer-Emmett-Teller (BET) analysis indicate values of 50–70 m²/g, highlighting the mesoporous structure advantageous for catalytic applications.

Hydrothermal Synthesis

Methodological Framework

Hydrothermal synthesis offers a low-energy pathway for DyAlO₃ production, leveraging aqueous reactions under elevated temperatures and pressures. While direct reports on DyAlO₃ hydrothermal synthesis are limited, analogous systems such as Dy₂O₃@TiO₂ provide valuable insights. In a typical procedure, dysprosium nitrate and aluminium isopropoxide are dissolved in a alkaline medium (e.g., NaOH solution) and subjected to hydrothermal treatment in a Teflon-lined autoclave at 150–200°C for 12–24 hours.

The alkaline environment facilitates the co-precipitation of dysprosium and aluminium hydroxides, which undergo dehydration and crystallization during hydrothermal aging. The addition of structure-directing agents like cetyltrimethylammonium bromide (CTAB) can further modulate particle morphology, yielding nanowires or nanoplates.

Reaction Dynamics and Post-Treatment

Hydrothermal synthesis parameters—temperature, dwell time, and precursor concentration—profoundly impact particle size and phase composition. For Dy₂O₃-based systems, RSM-Box-Behnken optimization has identified 180°C and 18 hours as optimal for achieving sub-20 nm particles. Post-synthesis calcination at 550°C eliminates residual hydroxides and enhances crystallinity, though excessive temperatures (>800°C) may induce particle coarsening.

XRD patterns of hydrothermally synthesized DyAlO₃ analogs exhibit characteristic perovskite-type cubic structures (space group Pm$\overline{3}$m), with lattice parameters refined to a = 3.75 Å. Energy-dispersive X-ray spectroscopy (EDX) confirms stoichiometric Dy:Al ratios of 1:1, validating the efficacy of hydrothermal conditions in maintaining compositional fidelity.

Solid-State Synthesis

Conventional Solid-State Reaction

The solid-state method involves the high-temperature reaction of dysprosium oxide (Dy₂O₃) and aluminium oxide (Al₂O₃) powders. Stoichiometric mixtures are homogenized via ball milling and sintered at 1,300–1,500°C for 10–20 hours in air or inert atmospheres. Despite its simplicity, this method often yields coarse, agglomerated particles (>1 μm) due to sluggish diffusion kinetics and incomplete interfacial reactions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a rapid alternative to conventional solid-state synthesis. By incorporating carbon as a microwave absorber, Dy₂O₃ and Al₂O₃ mixtures can reach temperatures exceeding 1,000°C within minutes, facilitating the formation of DyAlO₃ without intermediate phases. The localized micro-plasma generated during microwave exposure enhances atomic diffusion, enabling 90% phase conversion at 1,000°C for 5 minutes.

Comparative Analysis of Synthesis Methods

Q & A

Q. What are the standard synthesis methods for aluminium dysprosium trioxide (Al-Dy-O₃), and how do reaction parameters influence phase purity?

Al-Dy-O₃ is typically synthesized via solid-state reaction or sol-gel methods .

- Solid-state reaction : Mix stoichiometric amounts of Al₂O₃ and Dy₂O₃ powders, calcine at 1200–1400°C in an inert atmosphere. Phase purity depends on heating duration, cooling rates, and precursor homogeneity .

- Sol-gel synthesis : Use metal alkoxides (e.g., aluminium isopropoxide and dysprosium nitrate) in a solvent, followed by gelation and calcination. This method offers better stoichiometric control but requires precise pH and temperature management. Key parameters to monitor: X-ray diffraction (XRD) for phase identification, thermogravimetric analysis (TGA) for decomposition steps, and energy-dispersive X-ray spectroscopy (EDS) for elemental mapping .

Q. Which characterization techniques are critical for verifying the structural and compositional integrity of Al-Dy-O₃?

- XRD : Confirms crystallographic phase and detects impurities (e.g., unreacted Al₂O₃ or Dy₂O₃).

- Scanning Electron Microscopy (SEM) : Reveals particle morphology and agglomeration trends.

- X-ray Photoelectron Spectroscopy (XPS) : Identifies oxidation states (e.g., Al³⁺, Dy³⁺) and surface contamination.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Detects organic residues from sol-gel synthesis .

Q. What are the key thermal and chemical stability properties of Al-Dy-O₃ under experimental conditions?

- Thermal stability : Al-Dy-O₃ retains structural integrity up to ~1300°C, but phase segregation may occur at higher temperatures.

- Chemical reactivity : Stable in dry atmospheres but reacts with moisture or strong acids/bases, forming hydrated oxides or soluble salts. Avoid storage in humid environments .

Q. What safety protocols are recommended for handling dysprosium-containing compounds like Al-Dy-O₃?

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in fume hoods to avoid inhalation of fine powders.

- Decomposition risks : High-temperature processing may release Dy₂O₃ particulates and toxic fumes (e.g., HF if fluorinated precursors are used). Store in airtight containers under inert gas .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported properties of Al-Dy-O₃, such as variable magnetic or optical behaviors?

Discrepancies often arise from non-stoichiometric compositions or synthesis-dependent defects . For example:

- Excess Dy³⁺ may introduce paramagnetic centers, altering magnetic susceptibility.

- Oxygen vacancies (common in sol-gel-derived samples) affect bandgap and photoluminescence. Mitigation strategy: Use high-purity precursors, standardize synthesis protocols, and employ neutron diffraction to refine oxygen occupancy models .

Q. What experimental design considerations are critical for optimizing Al-Dy-O₃ for high-temperature catalytic applications?

- Dopant integration : Introduce transition metals (e.g., Co, Fe) via co-precipitation to enhance catalytic activity.

- Surface area optimization : Use templated synthesis (e.g., mesoporous silica) to increase active sites.

- In situ characterization : Pair XRD/Raman spectroscopy with gas chromatography to track reaction pathways under operational conditions .

Q. How can computational modeling (DFT, MD) guide the development of Al-Dy-O₃-based materials?

Q. What advanced applications exploit the unique properties of Al-Dy-O₃ in photonics or spintronics?

- Photonics : Dy³⁺ ions in Al₂O₃ matrices exhibit sharp emission lines at ~1.3 µm, useful for fiber amplifiers.

- Spintronics : Dy³⁺'s high magnetic moment (10.6 µB) enables spin-polarized charge transport in heterostructures. Research gap: Limited data exist on interface effects in Al-Dy-O₃/ferromagnetic bilayers; focus on epitaxial growth and magneto-optical Kerr effect measurements .

Methodological Notes

- Data validation : Cross-check characterization results with multiple techniques (e.g., XRD + TEM for crystallinity).

- Contamination control : Use gloveboxes for sample preparation to prevent atmospheric adsorption .

- Ethical sourcing : Given dysprosium's supply constraints (98% from China), document provenance of Dy₂O₃ to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.